molecular formula C9H12N2O B14861646 (1E)-N'-hydroxy-2-(2-methylphenyl)ethanimidamide

(1E)-N'-hydroxy-2-(2-methylphenyl)ethanimidamide

Cat. No.: B14861646
M. Wt: 164.20 g/mol
InChI Key: POIXBAUXYDAIDL-UHFFFAOYSA-N
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Description

(E)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide is an organic compound that belongs to the class of hydroxyamidine derivatives. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of an amidine moiety, which is further connected to a 2-methylphenyl group. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide typically involves the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired hydroxyamidine. The reaction conditions for the Beckmann rearrangement often include the use of acidic catalysts such as sulfuric acid or polyphosphoric acid, and the reaction is carried out at elevated temperatures to facilitate the rearrangement process.

Industrial Production Methods

While specific industrial production methods for (E)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyamidine moiety can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-phenylethanimidamide
  • N’-hydroxy-2-(4-methylphenyl)ethanimidamide
  • N’-hydroxy-2-(2-chlorophenyl)ethanimidamide

Uniqueness

(E)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can provide steric hindrance and electronic effects that differentiate it from other hydroxyamidine derivatives, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-2-(2-methylphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

POIXBAUXYDAIDL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1C/C(=N\O)/N

Canonical SMILES

CC1=CC=CC=C1CC(=NO)N

Origin of Product

United States

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